dihydro-herbimycin B

Overview

Description

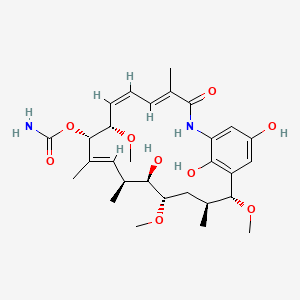

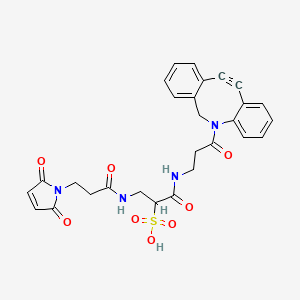

Dihydro-herbimycin B is a chemical compound with the molecular formula C29H42N2O9 . It is an analog of herbimycin, a benzoquinone ansamycin discovered by Satoshi Ōmura in 1979 .

Synthesis Analysis

Dihydro-herbimycin B is produced by Streptomyces sp. CPCC 200291, a soil isolate of Hainan Province, China . The isolate is grown by solid-state fermentation, and dihydro-herbimycin B is identified as a minor component among the secondary metabolites .Scientific Research Applications

Antioxidant Properties

Dihydroherbimycin A, closely related to dihydro-herbimycin B, has demonstrated potent antioxidant properties. In a study by Chang and Kim (2007), dihydroherbimycin A exhibited significant antioxidant activity, surpassing that of α-tocopherol in DPPH radical-scavenging and lipid peroxidation assays. This suggests potential for development into new therapeutic agents due to its strong antioxidant capabilities Chang & Kim, 2007.

Role in Cancer Therapy

Several studies have explored the use of herbimycin A and its derivatives, including dihydro-herbimycin B, in cancer therapy. For instance, geldanamycin and herbimycin A have shown effectiveness in inducing apoptotic killing of B chronic lymphocytic leukemia cells and augmenting their sensitivity to cytotoxic drugs Jones et al., 2004. Additionally, herbimycin A has been identified as a potent inhibitor of tyrosine kinases and induces G1 arrest in cyclin D1-overexpressing fibroblasts Endo et al., 2000.

Heat Shock Protein 90 (Hsp90) Inhibitors

Herbimycin A, closely related to dihydro-herbimycin B, is a notable Hsp90 inhibitor. This class of inhibitors, including geldanamycin, herbimycin A, and radicicol, disrupt the chaperone functions of Hsp90, destabilizing client proteins such as v-Src, Bcr-Abl, Raf-1, ErbB2, and steroid receptors Blagosklonny, 2002. This property makes them promising candidates for cancer therapy.

Biosynthetic Pathways

Research into the biosynthesis of herbimycin A, which shares similarities with dihydro-herbimycin B, reveals insights into the production of this class of antibiotics. Understanding these pathways is crucial for potential structural modification and drug development Rascher et al., 2005.

Potential in Treating Other Diseases

Studies have also investigated the potential of dihydro-herbimycin B related compounds in treating other diseases. For instance, dihydrocucurbitacin B, isolated from Cayaponia tayuya, has shown effectiveness in reducing damage in adjuvant-induced arthritis, demonstrating the anti-inflammatory properties of this class of compounds Escandell et al., 2006.

properties

IUPAC Name |

[(4E,6Z,8S,9S,10E,12S,13R,14S,16S,17R)-13,20,22-trihydroxy-8,14,17-trimethoxy-4,10,12,16-tetramethyl-3-oxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18(22),19-hexaen-9-yl] carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H42N2O9/c1-15-9-8-10-22(37-5)27(40-29(30)36)17(3)11-16(2)24(33)23(38-6)12-18(4)26(39-7)20-13-19(32)14-21(25(20)34)31-28(15)35/h8-11,13-14,16,18,22-24,26-27,32-34H,12H2,1-7H3,(H2,30,36)(H,31,35)/b10-8-,15-9+,17-11+/t16-,18-,22-,23-,24+,26+,27-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCXSABHHRSWSID-OOJAHTAHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(C(C(C=C(C(C(C=CC=C(C(=O)NC2=CC(=CC(=C2O)C1OC)O)C)OC)OC(=O)N)C)C)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C[C@@H]([C@@H]([C@H](/C=C(/[C@@H]([C@H](/C=C\C=C(\C(=O)NC2=CC(=CC(=C2O)[C@@H]1OC)O)/C)OC)OC(=O)N)\C)C)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H42N2O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

562.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

dihydro-herbimycin B | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Sodium 2,5-dioxo-1-((6-(5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)hexanoyl)oxy)pyrrolidine-3-sulfonate](/img/structure/B611075.png)

![4-(amino(phenyl)methyl)-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B611085.png)